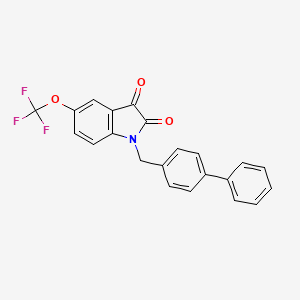

VU 0365114

Description

Properties

IUPAC Name |

1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO3/c23-22(24,25)29-17-10-11-19-18(12-17)20(27)21(28)26(19)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBGRXOPAXZSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OC(F)(F)F)C(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Dual Mechanism of Action of VU0365114

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0365114 is a small molecule that has been characterized with two distinct and unrelated mechanisms of action. It was initially developed as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR M5), a Gq-coupled receptor expressed in the central nervous system. More recent research, however, has repurposed VU0365114 as a microtubule-destabilizing agent with potent in vitro and in vivo anticancer activity. This guide provides a comprehensive technical overview of both core mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Mechanism of Action I: M5 Muscarinic Receptor Positive Allosteric Modulator

VU0365114 acts as a positive allosteric modulator at the M5 muscarinic acetylcholine receptor.[1] This means it does not directly activate the receptor but binds to a site topographically distinct from the orthosteric site for the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh, increasing the signaling output for a given concentration of the agonist.

M5 Receptor Signaling Pathway

The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to determine receptor activation.

Quantitative Data: M5 PAM Activity

The potency of VU0365114 as an M5 PAM is typically quantified by its half-maximal effective concentration (EC50) in a functional assay, such as a calcium mobilization assay.

| Compound | Target | Assay Type | EC50 (μM) | Selectivity | Reference |

| VU0365114 | Human M5 mAChR | Calcium Mobilization | 2.7 | >30 μM for M1, M2, M3, M4 | [1] |

Experimental Protocol: Calcium Mobilization Assay

The M5 PAM activity of VU0365114 was determined using a cell-based calcium mobilization assay, often performed with a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium increase by VU0365114 in cells expressing the human M5 muscarinic receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor.

-

Agonist: Acetylcholine (ACh).

-

Test Compound: VU0365114.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

-

Instrumentation: FLIPR or equivalent microplate reader capable of kinetic fluorescence measurements.

Procedure:

-

Cell Plating: CHO-hM5 cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with the calcium indicator dye in assay buffer for 1 hour at 37°C.

-

Compound Preparation: A concentration-response curve of VU0365114 is prepared in assay buffer.

-

Assay Protocol (FLIPR):

-

The dye-loaded cell plate is placed into the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

VU0365114 at various concentrations is added to the wells, and the plate is incubated for a short period (e.g., 2-15 minutes).

-

An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is then added to the wells.

-

Fluorescence is monitored kinetically to measure the intracellular calcium mobilization.

-

-

Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the concentration of VU0365114 to determine the EC50 value.

Mechanism of Action II: Microtubule-Destabilizing Agent

In a significant finding from a drug repositioning study, VU0365114 was identified as a novel microtubule-destabilizing agent with broad-spectrum anticancer activity.[2] This activity is independent of its action on the M5 receptor.

Microtubule Dynamics and Cancer

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, where they form the mitotic spindle. Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. These agents are a cornerstone of cancer chemotherapy.

Quantitative Data: Anticancer Activity

The anticancer efficacy of VU0365114 is measured by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HCT116 | Colorectal Cancer | 0.18 | |

| HT29 | Colorectal Cancer | 0.25 | |

| A549 | Lung Cancer | 0.32 | |

| MCF7 | Breast Cancer | 0.41 |

Experimental Protocols

Objective: To determine the cytotoxic effect of VU0365114 on various cancer cell lines.

Materials:

-

Cell Lines: HCT116, HT29, A549, MCF7, etc.

-

Test Compound: VU0365114.

-

Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.

-

Instrumentation: Microplate reader.

Procedure:

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of VU0365114 for 72 hours.

-

Cell Fixation: The supernatant is discarded, and cells are fixed with cold TCA for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with SRB solution for 30 minutes at room temperature.

-

Destaining and Measurement: Unbound dye is washed away with 1% acetic acid. The bound dye is solubilized with Tris base solution, and the absorbance is read at 515 nm.

-

Data Analysis: The absorbance is proportional to the cell number. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Objective: To directly measure the effect of VU0365114 on the polymerization of purified tubulin.

Materials:

-

Tubulin: Purified bovine or porcine brain tubulin.

-

Polymerization Buffer: General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).

-

Reagents: GTP, glycerol (as a polymerization enhancer).

-

Test Compound: VU0365114.

-

Control Compounds: Paclitaxel (stabilizer), Vinblastine (destabilizer).

-

Instrumentation: Spectrophotometer or plate reader capable of measuring absorbance at 340 nm over time at 37°C.

Procedure:

-

Reaction Setup: Reactions are set up on ice in a 96-well plate. Each well contains tubulin in polymerization buffer, GTP, and either VU0365114, a control compound, or vehicle.

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C.

-

Measurement: The absorbance at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: The rate and extent of polymerization in the presence of VU0365114 are compared to the vehicle control. A decrease in the rate and extent of polymerization indicates a microtubule-destabilizing effect.

Conclusion

VU0365114 presents a fascinating case of a molecule with two distinct pharmacological profiles. As a selective M5 PAM, it holds potential for investigating the role of the M5 receptor in the central nervous system. Concurrently, its newly discovered function as a potent microtubule-destabilizing agent opens up avenues for its repurposing in oncology. This dual nature underscores the importance of comprehensive characterization and the potential for drug repositioning in modern pharmacology. Researchers and drug development professionals should consider both mechanisms of action when designing experiments or therapeutic strategies involving this compound.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

VU-0365114: A Repurposed Microtubule-Destabilizing Agent for Oncology Research and Drug Development

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of VU-0365114, a small molecule originally developed as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor, which has been successfully repositioned as a potent microtubule-destabilizing agent. This document details the compound's mechanism of action, presents its in vitro anti-cancer activity through quantitative data, outlines key experimental protocols for its characterization, and visualizes its molecular interactions and cellular effects. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology seeking to understand and utilize VU-0365114 as a novel tubulin inhibitor. The information presented is primarily derived from the key study by Hsieh et al., published in Molecular Oncology in 2024, which identified and characterized the anti-cancer properties of VU-0365114.[1][2][3][4][5]

Introduction

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They function by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division, leading to cell cycle arrest and apoptosis. However, the clinical efficacy of existing microtubule inhibitors is often limited by the development of drug resistance and significant side effects.

Recent drug repositioning efforts have identified VU-0365114 as a novel tubulin inhibitor with a distinct profile. This compound exhibits broad-spectrum anti-cancer activity, particularly against colorectal cancer cells, and notably, it is not a substrate for multidrug resistance (MDR) proteins, suggesting its potential to overcome common resistance mechanisms. This guide serves as a technical resource for the scientific community to facilitate further investigation and development of VU-0365114.

Mechanism of Action

VU-0365114 functions as a microtubule-destabilizing agent by directly inhibiting the polymerization of tubulin. This action is comparable to that of other colchicine-binding site inhibitors. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A kinome analysis has indicated that VU-0365114's primary target is microtubules, with no other significant off-target effects observed.

Caption: Proposed mechanism of action for VU-0365114.

Quantitative Data

The anti-proliferative activity of VU-0365114 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Adenocarcinoma | 0.5 |

| RKO | Colorectal Carcinoma | 0.3 |

| HCT116 | Colorectal Carcinoma | 0.2 |

| HT29 | Colorectal Adenocarcinoma | 0.4 |

| DLD-1 | Colorectal Adenocarcinoma | 0.6 |

| BxPC-3 | Pancreatic Adenocarcinoma | 1.2 |

| PANC-1 | Pancreatic Epithelioid Carcinoma | 1.5 |

| HPAC | Pancreatic Adenocarcinoma | 1.1 |

| AsPC-1 | Pancreatic Adenocarcinoma | 1.3 |

| U2OS | Osteosarcoma | 0.8 |

| SKOV3 | Ovarian Adenocarcinoma | 0.7 |

| HepG2/C3A | Hepatocellular Carcinoma | 0.9 |

Data extracted from Hsieh et al., Molecular Oncology, 2024.

In a cell-free tubulin polymerization assay, VU-0365114 demonstrated potent inhibition of tubulin assembly.

| Compound | Concentration (µM) | Effect on Tubulin Polymerization |

| VU-0365114 | 5 | Complete Inhibition |

| VU-0365114 | 10 | Complete Inhibition |

| Colchicine (Control) | 10 | Complete Inhibition |

Data extracted from Hsieh et al., Molecular Oncology, 2024.

Experimental Protocols

Detailed methodologies for the characterization of VU-0365114 are provided below. These protocols are based on the methods described by Hsieh et al., 2024.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of VU-0365114 on cancer cell lines.

Caption: Workflow for the cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of VU-0365114. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of VU-0365114 on the assembly of purified tubulin into microtubules.

References

- 1. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repositioning VU‐0365114 as a novel microtubule‐destabilizing agent for treating cancer and overcoming drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

VU0365114: A Technical Guide to the Selective M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine receptor (mAChR), a Gq/11 protein-coupled receptor, has emerged as a significant therapeutic target for various neurological and psychiatric disorders, including schizophrenia and drug addiction.[1] The development of subtype-selective ligands has been a critical challenge due to the highly conserved nature of the orthosteric binding site across the five muscarinic receptor subtypes. The discovery of VU0365114, a selective positive allosteric modulator (PAM) of the M5 receptor, represents a significant advancement in the pharmacological toolkit available to researchers for probing the physiological and pathological roles of this receptor subtype. This technical guide provides an in-depth overview of VU0365114, its interaction with the M5 mAChR, the associated signaling pathways, and the experimental methodologies used for its characterization.

Pharmacological Profile of VU0365114

VU0365114 is a potent and selective positive allosteric modulator of the M5 mAChR. As a PAM, it enhances the response of the receptor to the endogenous agonist, acetylcholine (ACh), without directly activating the receptor on its own. This mode of action offers the potential for a more nuanced modulation of cholinergic signaling, preserving the temporal and spatial dynamics of endogenous neurotransmission.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for VU0365114.

| Parameter | Value | Assay | Receptor Subtype |

| EC50 | 2.7 µM | Calcium Mobilization | Human M5 |

| Selectivity | >30 µM (EC50) | Calcium Mobilization | Human M1, M2, M3, M4 |

| ACh Potentiation | >50-fold leftward shift of ACh CRC (at 30 µM VU0365114) | Calcium Mobilization | Human M5 |

Table 1: In Vitro Potency and Selectivity of VU0365114

M5 mAChR Signaling Pathways

The M5 receptor primarily signals through the Gq/11 family of G proteins. Activation of the receptor by an agonist, and potentiation by a PAM like VU0365114, initiates a cascade of intracellular events.

Canonical Gq/11 Signaling Pathway

Upon activation, the M5 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq-GTP subunit then dissociates from the βγ-subunits and stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Receptor Regulation

The activity of the M5 receptor is tightly regulated to prevent overstimulation. Following prolonged agonist exposure, the receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKC. This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to G proteins, leading to desensitization. Subsequently, the receptor-β-arrestin complex can be targeted for internalization into endosomes, further attenuating the signal.

Experimental Protocols

The characterization of VU0365114 as an M5 PAM involves a series of in vitro and in vivo assays.

In Vitro Assays

This functional assay is the primary method for determining the potency and selectivity of M5 modulators.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 mAChR. For selectivity profiling, CHO cells expressing human M1, M2, M3, and M4 receptors are used.

-

Reagents:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Calcium Indicator Dye: Fluo-4 acetoxymethyl (AM) ester.

-

Pluronic F-127.

-

Acetylcholine (ACh) solution.

-

VU0365114 stock solution in DMSO.

-

-

Procedure:

-

CHO cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

-

The cell culture medium is removed, and cells are incubated with the Fluo-4 AM loading buffer in the dark at 37°C for 1 hour.

-

After incubation, the loading buffer is removed, and cells are washed with assay buffer.

-

A baseline fluorescence reading is taken using a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

For PAM mode assessment, cells are pre-incubated with varying concentrations of VU0365114 for a defined period.

-

An EC20 concentration of ACh is added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.

-

For determining the fold-shift in ACh potency, a full ACh concentration-response curve is generated in the absence and presence of a fixed concentration of VU0365114.

-

-

Data Analysis: The EC50 values for VU0365114 and the fold-shift in the ACh EC50 are calculated using non-linear regression analysis.

This assay is used to determine the binding affinity (Ki) of compounds for the M5 receptor.

-

Cell Lines: CHO or HEK293 cells expressing the human M5 mAChR.

-

Reagents:

-

Binding Buffer: Typically Tris-HCl with MgCl2.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

-

VU0365114 stock solution.

-

-

Procedure:

-

Cell membranes expressing the M5 receptor are prepared.

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound (VU0365114).

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of VU0365114 that inhibits 50% of the specific binding of [3H]-NMS) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Assays

Given the localization of M5 receptors on dopamine neurons, assessing the effect of VU0365114 on dopamine release is a key in vivo experiment.

-

Animal Model: Typically rats or mice.

-

Procedure:

-

The animal is anesthetized, and a carbon-fiber microelectrode is implanted in a dopamine-rich brain region, such as the nucleus accumbens.

-

A stimulating electrode is implanted in the medial forebrain bundle (MFB) or the ventral tegmental area (VTA) to evoke dopamine release.

-

A baseline of electrically evoked dopamine release is established.

-

VU0365114 is administered systemically or locally.

-

The effect of VU0365114 on the amplitude and kinetics of evoked dopamine release is measured.

-

-

Data Analysis: Changes in the peak concentration of dopamine and the rate of its reuptake are quantified and compared between baseline and post-drug conditions.

Conclusion

VU0365114 is a valuable pharmacological tool for the study of M5 mAChR function. Its selectivity and positive allosteric modulatory activity allow for a targeted investigation of the roles of the M5 receptor in health and disease. The experimental protocols and signaling pathway information detailed in this guide provide a comprehensive resource for researchers working with this compound and a framework for the discovery and characterization of future M5-selective ligands. The continued use of VU0365114 in preclinical models will be instrumental in validating the M5 mAChR as a therapeutic target for a range of central nervous system disorders.

References

In-Depth Technical Guide to VU0365114: Discovery, Synthesis, and Dual Pharmacological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0365114 is a fascinating small molecule that has undergone a remarkable journey in pharmacological research. Initially discovered as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR M5), it has since been repositioned as a potent microtubule-destabilizing agent with significant anti-cancer properties. This dual activity makes VU0365114 a valuable tool for studying both cholinergic signaling and microtubule dynamics, as well as a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed experimental characterization of VU0365114, presenting its pharmacological data in a structured format and visualizing key pathways and workflows.

Discovery and Initial Characterization as an M5 PAM

VU0365114 emerged from a lead optimization campaign aimed at developing selective ligands for muscarinic acetylcholine receptors. The initial high-throughput screening identified a "pan-Gq" mAChR PAM, VU0119498, which was active at M1, M3, and M5 receptors. Subsequent medicinal chemistry efforts, employing an iterative parallel synthesis approach, led to the discovery of VU0365114, a highly selective M5 PAM.[1][2]

Pharmacological Profile as an M5 PAM

VU0365114 acts as a positive allosteric modulator at the human M5 receptor with an EC50 of 2.7 µM.[1] It exhibits excellent selectivity, with no activity observed at M1, M2, M3, and M4 receptors at concentrations up to 30 µM.[1]

| Parameter | Value | Assay | Reference |

| hM5 EC50 | 2.7 µM | Intracellular Calcium Mobilization | [1] |

| hM1, hM2, hM3, hM4 Activity | > 30 µM | Intracellular Calcium Mobilization |

Experimental Protocol: Intracellular Calcium Mobilization Assay

The activity of VU0365114 as an M5 PAM was determined using a cell-based intracellular calcium mobilization assay.

Objective: To measure the ability of VU0365114 to potentiate the response of the M5 receptor to its endogenous ligand, acetylcholine (ACh).

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human M5 muscarinic acetylcholine receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid.

-

Acetylcholine (ACh).

-

VU0365114.

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Culture: CHO-hM5 cells are cultured in appropriate media and seeded into the microplates 24 hours prior to the assay to form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer for 1 hour at 37°C. Probenecid is included to prevent the leakage of the dye from the cells.

-

Compound Addition: After incubation, the dye-loading solution is removed, and the cells are washed with assay buffer. A baseline fluorescence is recorded. VU0365114, diluted to the desired concentrations in assay buffer, is then added to the wells.

-

Agonist Stimulation and Signal Detection: Following a short pre-incubation with VU0365114, the cells are stimulated with an EC20 concentration of acetylcholine. The fluorescence intensity is measured continuously using a FLIPR instrument. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence is quantified, and dose-response curves for VU0365114 are generated to calculate the EC50 value.

Synthesis of VU0365114

The synthesis of VU0365114 is based on the construction of a substituted isatin core followed by N-alkylation. The key starting materials are 5-(trifluoromethoxy)isatin and 3-(bromomethyl)biphenyl.

Synthetic Scheme

Detailed Experimental Protocol

Objective: To synthesize 1-([1,1'-biphenyl]-3-ylmethyl)-5-(trifluoromethoxy)indoline-2,3-dione (VU0365114).

Materials:

-

5-(trifluoromethoxy)isatin

-

3-(bromomethyl)biphenyl

-

Cesium carbonate (Cs2CO3) or a similar base

-

N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a solution of 5-(trifluoromethoxy)isatin in DMF, add cesium carbonate.

-

Addition of Alkylating Agent: Add a solution of 3-(bromomethyl)biphenyl in DMF to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford VU0365114.

Repositioning as a Microtubule-Destabilizing Agent

Further investigation into the biological activities of VU0365114 revealed a potent anti-proliferative effect against various cancer cell lines. This anti-cancer activity was found to be independent of its action on the M5 receptor and was instead attributed to its ability to destabilize microtubules.

Anti-Cancer Activity

VU0365114 exhibits broad-spectrum anti-cancer activity, with IC50 values in the low micromolar range against several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | Data not available in provided search results | |

| MCF-7 | Breast Adenocarcinoma | Data not available in provided search results | |

| A549 | Lung Carcinoma | Data not available in provided search results | |

| PC-3 | Prostate Adenocarcinoma | Data not available in provided search results |

Note: Specific IC50 values for VU0365114 against a panel of cancer cell lines were not available in the provided search results. The table serves as a template for such data.

Experimental Protocol: Tubulin Polymerization Assay

The microtubule-destabilizing activity of VU0365114 can be quantified using an in vitro tubulin polymerization assay.

Objective: To measure the effect of VU0365114 on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain).

-

GTP (Guanosine triphosphate).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).

-

VU0365114.

-

A temperature-controlled spectrophotometer or fluorometer.

Procedure:

-

Preparation: Keep all reagents on ice. Prepare a solution of tubulin in polymerization buffer.

-

Compound Incubation: Incubate the tubulin solution with various concentrations of VU0365114 or a vehicle control on ice.

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C cuvette or microplate. Add GTP to initiate polymerization.

-

Measurement: Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence corresponds to tubulin polymerization.

-

Data Analysis: Plot the absorbance/fluorescence versus time. The rate and extent of polymerization in the presence of VU0365114 are compared to the control. An IC50 value for the inhibition of tubulin polymerization can be calculated.

Signaling Pathways and Mechanism of Action

The dual activities of VU0365114 implicate it in two distinct signaling pathways. As an M5 PAM, it modulates Gq-coupled signaling, while its microtubule-destabilizing effects can influence a variety of downstream cellular processes, including cell cycle progression and apoptosis, which are often linked to the MAPK and PI3K/AKT pathways.

M5 Receptor Signaling

Activation of the Gq-coupled M5 receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses.

Microtubule Disruption and Downstream Effects

By binding to tubulin and preventing its polymerization into microtubules, VU0365114 disrupts the microtubule cytoskeleton. This leads to mitotic arrest at the G2/M phase of the cell cycle, activation of the spindle assembly checkpoint, and ultimately, apoptosis. Disruption of microtubule dynamics is also known to affect intracellular trafficking and signaling cascades. While direct evidence linking VU0365114 to the MAPK and PI3K/AKT pathways is still emerging, it is plausible that the cellular stress induced by microtubule disruption could modulate these key survival and proliferation pathways.

Conclusion

VU0365114 represents a unique pharmacological entity with two distinct mechanisms of action. Its high selectivity as an M5 PAM makes it a valuable research tool for dissecting the physiological roles of this understudied muscarinic receptor subtype. Furthermore, its potent microtubule-destabilizing and anti-cancer properties open up avenues for the development of novel oncology therapeutics. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research into the multifaceted activities of VU0365114 and to aid in the discovery of new chemical entities with similar dual-action profiles. Further studies are warranted to fully elucidate the downstream signaling consequences of microtubule disruption by VU0365114 and to explore its therapeutic potential in vivo.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of VU0365114

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0365114 is a small molecule that has garnered significant interest in the scientific community for its dual pharmacological activities. Initially identified as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M5 (M5 mAChR), it has since been repositioned as a potent microtubule-destabilizing agent with promising applications in oncology. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of VU0365114, presenting key data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.

Pharmacodynamics

The pharmacodynamic profile of VU0365114 is characterized by two distinct mechanisms of action: modulation of the M5 muscarinic acetylcholine receptor and inhibition of tubulin polymerization.

M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Activity

VU0365114 acts as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] Allosteric modulation offers a sophisticated approach to receptor activation, enhancing the effect of the endogenous ligand, acetylcholine, without directly activating the receptor itself.

Quantitative Data: M5 mAChR PAM Activity

| Parameter | Value | Receptor Subtype | Assay | Reference |

| EC50 | 2.7 µM | Human M5 | Intracellular Calcium Mobilization | [1] |

| Selectivity | >30 µM | M1, M2, M3, M4 | Not Specified |

Experimental Protocol: In Vitro Intracellular Calcium Mobilization Assay (FLIPR)

This protocol outlines the general steps for a Fluorometric Imaging Plate Reader (FLIPR) assay to determine the potentiation of acetylcholine-induced calcium mobilization by VU0365114 in cells expressing the M5 mAChR.

-

Cell Culture:

-

Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cell plates and add the dye solution to each well.

-

Incubate the plates at 37°C for 1 hour to allow for dye loading into the cells.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of VU0365114 in the assay buffer.

-

Prepare a solution of acetylcholine (ACh) at a concentration that elicits a submaximal response (EC20).

-

-

FLIPR Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Initiate the assay by adding the VU0365114 solution to the wells, followed by the addition of the ACh EC20 solution.

-

Monitor the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the increase in fluorescence signal in response to ACh in the presence and absence of different concentrations of VU0365114.

-

Plot the concentration-response curve for VU0365114 and calculate the EC50 value, which represents the concentration of VU0365114 that produces 50% of the maximal potentiation of the ACh response.

-

Signaling Pathway: M5 mAChR Activation

The following diagram illustrates the general signaling pathway initiated by the activation of the Gq-coupled M5 muscarinic acetylcholine receptor.

Microtubule-Destabilizing and Anti-Cancer Activity

More recently, VU0365114 has been identified as a novel microtubule-destabilizing agent, exhibiting potent anti-cancer properties, particularly against colorectal cancer. This activity is independent of its action on the M5 mAChR.

Quantitative Data: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCT116 | Colorectal Carcinoma | 0.23 | Cell Viability (MTT) | |

| HT29 | Colorectal Carcinoma | 0.28 | Cell Viability (MTT) | |

| DLD-1 | Colorectal Carcinoma | 0.31 | Cell Viability (MTT) | |

| A549 | Lung Carcinoma | 0.35 | Cell Viability (MTT) | |

| MCF7 | Breast Adenocarcinoma | 0.42 | Cell Viability (MTT) |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the effect of VU0365114 on tubulin polymerization in a cell-free system.

-

Reagents and Materials:

-

Purified tubulin protein (>97% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

VU0365114 dissolved in DMSO

-

Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C.

-

-

Assay Procedure:

-

Reconstitute tubulin in ice-cold polymerization buffer.

-

In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of VU0365114 or vehicle control (DMSO).

-

Initiate the polymerization reaction by adding GTP to each well.

-

Immediately place the plate in the spectrophotometer and monitor the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance (OD340) versus time for each concentration of VU0365114.

-

Compare the polymerization curves of VU0365114-treated samples to the vehicle control. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

Experimental Protocol: In Vivo Colorectal Cancer Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of VU0365114 in a mouse xenograft model of colorectal cancer.

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.

-

House the animals in a pathogen-free environment with ad libitum access to food and water.

-

-

Tumor Cell Implantation:

-

Harvest human colorectal cancer cells (e.g., HCT116) during their exponential growth phase.

-

Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).

-

Subcutaneously inject a defined number of cells (e.g., 5 x 106) into the flank of each mouse.

-

-

Treatment:

-

Monitor the tumor growth regularly using calipers.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer VU0365114 (e.g., 50 mg/kg) or vehicle control intraperitoneally daily for a specified duration (e.g., 21 days).

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight of the mice every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform histological and immunohistochemical analyses to assess tumor morphology and proliferation markers (e.g., Ki-67).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the VU0365114-treated group compared to the control group.

-

Statistically analyze the differences in tumor volume and weight between the groups.

-

Signaling Pathway: Microtubule Destabilization and Cell Cycle Arrest

The following diagram illustrates the proposed mechanism of action for the anti-cancer effects of VU0365114.

Pharmacokinetics

Currently, there is limited publicly available information on the detailed pharmacokinetic properties of VU0365114, such as its half-life, clearance, and volume of distribution. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

VU0365114 is a fascinating molecule with a dual pharmacology that makes it a valuable tool for research and a potential candidate for therapeutic development. Its activity as a selective M5 mAChR PAM provides a means to probe the function of this receptor in the central nervous system and other tissues. Furthermore, its recently uncovered role as a microtubule-destabilizing agent opens up new avenues for its investigation as an anti-cancer therapeutic, particularly for drug-resistant tumors. The data and protocols presented in this guide are intended to serve as a comprehensive resource for scientists and researchers working with this compound, facilitating further exploration of its therapeutic potential. As research progresses, a more complete understanding of its pharmacokinetic profile and its effects on intracellular signaling pathways will be crucial for its successful translation into clinical applications.

References

In Vitro Anticancer Profile of VU 0365114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro anticancer activities of VU 0365114, a compound originally developed as a positive allosteric modulator of the human muscarinic acetylcholine receptor M5 (M5 mAChR). Subsequent research has repositioned this compound as a potent microtubule-destabilizing agent with significant potential in oncology.[1][2][3] This document collates available quantitative data on its cytotoxic effects, details the experimental methodologies for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[1][2] They function by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis. However, the clinical utility of existing microtubule inhibitors is often limited by the development of drug resistance and significant side effects. This compound has emerged as a promising novel microtubule-destabilizing agent with a broad spectrum of anticancer activity, particularly against colorectal cancer cell lines. Notably, it has demonstrated the ability to overcome multidrug resistance (MDR), a major challenge in cancer treatment. This guide summarizes the current understanding of the in vitro anticancer properties of this compound.

Quantitative Data: Cytotoxicity Profile

The in vitro anticancer activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | Data not publicly available |

| SW480 | Colorectal Adenocarcinoma | Data not publicly available |

| HT29 | Colorectal Adenocarcinoma | Data not publicly available |

| LoVo | Colorectal Adenocarcinoma | Data not publicly available |

| MES-SA | Uterine Sarcoma | Data not publicly available |

| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | Data not publicly available |

Note: While the primary research article indicates broad-spectrum activity, specific IC50 values for this compound are not detailed in the publicly accessible abstract. The table structure is provided as a template for when such data becomes available.

Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, leading to the destabilization of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.

Signaling Pathway

The disruption of microtubule dynamics by this compound triggers a cascade of events that culminate in apoptotic cell death. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

This section details the methodologies employed to characterize the in vitro anticancer activity of this compound. The following diagram provides a general workflow for these experiments.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., HCT116, SW480, HT29, LoVo, MES-SA, and MES-SA/Dx5) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

-

Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.

-

Compound Addition: this compound at various concentrations is added to the reaction mixture.

-

Polymerization Initiation: The reaction is initiated by incubating the mixture at 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to a control (vehicle-treated) and known microtubule inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel).

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay (Western Blot Analysis)

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

This compound represents a promising new chemical entity in the field of anticancer drug discovery. Its potent microtubule-destabilizing activity, coupled with its ability to overcome multidrug resistance, warrants further investigation. The experimental protocols and data presented in this technical guide provide a foundational framework for researchers to further explore the therapeutic potential of this compound and to develop novel strategies for the treatment of cancer. Further studies are necessary to fully elucidate its in vivo efficacy and safety profile.

References

- 1. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repositioning VU‐0365114 as a novel microtubule‐destabilizing agent for treating cancer and overcoming drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Emergence of VU 0365114 in Colorectal Cancer Research: A Microtubule-Destabilizing Agent with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU 0365114, a compound originally developed as a positive allosteric modulator for the M5 muscarinic acetylcholine receptor, has been repurposed as a novel microtubule-destabilizing agent with significant potential in colorectal cancer (CRC) therapy. This technical guide provides a comprehensive overview of the current research on this compound in the context of CRC. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its investigation. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using DOT language diagrams to facilitate a deeper understanding of its therapeutic implications.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. Microtubule-targeting agents are a cornerstone of cancer chemotherapy; however, their efficacy can be limited by the development of drug resistance. Recent research has identified this compound as a promising new microtubule-destabilizing agent with potent in vitro and in vivo activity against colorectal cancer cells.[1][2] A significant advantage of this compound is its ability to overcome multidrug resistance, a common challenge in cancer treatment.[1][2] This guide serves as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in colorectal cancer.

Mechanism of Action: A Shift from M5 Modulation to Microtubule Destabilization

Initial research focused on this compound as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor. However, a pivotal study employing a gene expression-based drug repositioning strategy revealed its primary anticancer activity stems from its ability to inhibit tubulin polymerization, thereby destabilizing microtubules.[1] This activity is independent of its original M5 target.

The disruption of microtubule dynamics by this compound leads to mitotic arrest, ultimately triggering apoptotic cell death in cancer cells. This mechanism is shared by other successful microtubule-targeting agents used in oncology.

Signaling Pathways Implicated in this compound-Mediated Anti-cancer Activity

The destabilization of microtubules by this compound initiates a cascade of downstream signaling events that contribute to its anti-tumor effects in colorectal cancer.

-

Mitotic Arrest and Apoptosis Induction: By disrupting the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the spindle assembly checkpoint, leading to the activation of apoptotic pathways. This process often involves the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the c-Jun N-terminal kinase (JNK) pathway, culminating in caspase activation and programmed cell death.

-

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a critical driver of colorectal carcinogenesis. Microtubules play a role in the regulation of this pathway by facilitating the transport of key components. Disruption of the microtubule network by this compound may interfere with Wnt/β-catenin signaling, contributing to its anti-proliferative effects.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is common in colorectal cancer. Microtubule integrity is known to influence MAPK signaling, and the effects of this compound on microtubule dynamics could modulate this pathway, impacting cancer cell fate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in colorectal cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | Data not available in search results |

| HT-29 | Data not available in search results |

| SW480 | Data not available in search results |

| LoVo | Data not available in search results |

Note: Specific IC50 values were not available in the provided search results. This table structure is provided as a template for data presentation.

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) |

| Vehicle Control | 0 |

| This compound | Data not available in search results |

Note: The specific percentage of tumor volume reduction was not detailed in the provided search results. This table is a template for presenting such data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound in colorectal cancer research.

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of this compound on colorectal cancer cell lines.

-

Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.

-

Cell Seeding: Seed a low number of colorectal cancer cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Colony Growth: Remove the drug-containing medium, wash the cells, and culture them in fresh medium for 10-14 days to allow for colony formation.

-

Colony Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (at a predetermined dose and schedule) and a vehicle control to the respective groups, typically via intraperitoneal or oral administration.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling cascade initiated by this compound in colorectal cancer cells.

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in CRC.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for colorectal cancer. Its distinct mechanism of action as a microtubule destabilizer, coupled with its ability to overcome multidrug resistance, positions it as a valuable candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions between this compound and tubulin, further defining the downstream signaling consequences of its activity in colorectal cancer cells, and exploring its potential in combination with other chemotherapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to advance the investigation of this compound as a potential new tool in the fight against colorectal cancer.

References

Repurposing VU-0365114: A Microtubule-Destabilizing Agent to Combat Multidrug Resistance in Cancer

Introduction

VU-0365114, initially developed as a positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor (M5 mAChR), has been identified as a potent microtubule-destabilizing agent with significant anticancer properties.[1] A pivotal study has repositioned this compound as a novel therapeutic candidate for cancer treatment, particularly for overcoming multidrug resistance (MDR), a major obstacle in clinical oncology.[1][2][3] This technical guide provides an in-depth overview of VU-0365114's mechanism of action, its efficacy against cancer cells, and its potential to circumvent MDR, supported by experimental data and protocols. The anticancer activities of VU-0365114 are independent of its original M5 mAChR target.[1]

Core Mechanism of Action: Microtubule Destabilization

The primary anticancer mechanism of VU-0365114 is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, VU-0365114 induces cell cycle arrest and apoptosis in cancer cells.

Experimental evidence demonstrates that VU-0365114 directly inhibits purified tubulin polymerization in a dose-dependent manner, with 5 and 10 μM concentrations completely preventing microtubule assembly, an effect comparable to the known microtubule destabilizer, colchicine.

Overcoming Multidrug Resistance

A significant advantage of VU-0365114 is its ability to overcome multidrug resistance. Many conventional chemotherapeutic agents are rendered ineffective by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. Studies have shown that VU-0365114 is not a substrate for these MDR proteins, allowing it to maintain its cytotoxic efficacy in resistant cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The broad-spectrum anticancer activity of VU-0365114 has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HCT116 | Colorectal Cancer | 0.8 | - |

| HT29 | Colorectal Cancer | 1.2 | - |

| DLD-1 | Colorectal Cancer | 1.1 | - |

| SW480 | Colorectal Cancer | 1.5 | - |

| SW620 | Colorectal Cancer | 1.3 | - |

| HeLa | Cervical Cancer | 1.0 | - |

| A549 | Lung Cancer | 1.4 | - |

| MCF7 | Breast Cancer | 1.6 | - |

| PANC-1 | Pancreatic Cancer | 1.2 | - |

| AsPC-1 | Pancreatic Cancer | 1.1 | - |

| DLD1-TxR | Paclitaxel-Resistant Colorectal Cancer | 1.3 | Demonstrates efficacy in MDR cell line |

| NCI-H460/R | Doxorubicin-Resistant Lung Cancer | 1.5 | Demonstrates efficacy in MDR cell line |

Data extracted from the study "Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance." Further studies may present slightly different values.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Materials : Purified porcine tubulin (>99% pure), G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), VU-0365114, colchicine (positive control), paclitaxel (stabilizing control), 96-well microplate reader.

-

Procedure :

-

Reconstitute purified tubulin in G-PEM buffer on ice.

-

Add varying concentrations of VU-0365114 (e.g., 0.1 µM to 10 µM) or control compounds to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials : Colorectal cancer cell lines (e.g., HCT116, HT29), complete culture medium, 96-well plates, VU-0365114, MTT solution (5 mg/ml in PBS), DMSO.

-

Procedure :

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of VU-0365114 for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

-

Analysis in Multidrug-Resistant (MDR) Cell Lines

To confirm the ability of VU-0365114 to overcome MDR, its cytotoxicity is tested in cancer cell lines that overexpress MDR proteins.

-

Materials : Parental sensitive cell line (e.g., DLD1) and its drug-resistant counterpart (e.g., DLD1-TxR, overexpressing P-gp), appropriate chemotherapeutic agents (e.g., paclitaxel), VU-0365114.

-

Procedure :

-

Perform cell viability assays (as described above) in parallel on both the sensitive and resistant cell lines.

-

Determine the IC50 values for both the standard chemotherapeutic agent and VU-0365114 in both cell lines.

-

The resistance fold (RF) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive cell line. A low RF for VU-0365114 indicates its ability to overcome resistance.

-

Visualizations: Signaling Pathways and Workflows

References

In-Depth Technical Guide: Off-Target Effects of VU 0365114

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU 0365114, initially developed as a selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor (mAChR M5), has been the subject of further investigation that has revealed significant off-target activities. While demonstrating selectivity within the muscarinic receptor family, recent research has repositioned this compound as a potent microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. A key finding is that the anticancer properties of this compound are attributed to its interaction with tubulin, independent of its activity at the M5 receptor.

Off-Target Quantitative Data

The primary off-target activity of this compound identified is its potent inhibition of tubulin polymerization. The following table summarizes the available quantitative data for both the on-target and principal off-target interactions of this compound.

| Target Family | On/Off-Target | Specific Target | Assay Type | Metric | Value (µM) | Reference |

| Muscarinic Acetylcholine Receptors | On-Target | Human M5 mAChR | Functional Assay | EC50 | 2.7 | [1] |

| Off-Target | Human M1, M2, M3, M4 mAChR | Functional Assay | EC50 | >30 | [1] | |

| Cytoskeletal Proteins | Off-Target | Tubulin | Polymerization Assay | IC50 | 0.46 | [2] |

A kinome analysis was performed, and it was reported that this compound did not exhibit other significant off-target effects; however, specific quantitative data from this screen is not publicly available.[2]

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay was utilized to determine the direct effect of this compound on microtubule formation.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Methodology:

-

Reagents and Materials:

-

Porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

This compound (in DMSO)

-

Paclitaxel (positive control for stabilization)

-

Vinblastine (positive control for destabilization)

-

384-well microplate

-

Spectrophotometer with temperature control

-

-

Procedure:

-

A reaction mixture was prepared on ice containing 2 mg/mL of tubulin in G-PEM buffer supplemented with 10% glycerol.

-

This compound or control compounds were added to the wells of a 384-well plate.

-

The tubulin reaction mixture was added to the wells containing the compounds.

-

The plate was immediately transferred to a spectrophotometer pre-warmed to 37°C.

-

The absorbance at 340 nm was measured every minute for 60 minutes.

-

The IC₅₀ value was calculated by plotting the percentage of polymerization inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[2]

-

Kinome-Wide Off-Target Screening (General Methodology)

While the specific data for this compound is not detailed, a general protocol for such a screen is described below. This type of assay is used to assess the selectivity of a compound against a large panel of protein kinases.

Principle: A competition-based binding assay is used where the ability of the test compound (this compound) to displace a known, immobilized ligand from the kinase active site is measured. The amount of kinase bound to the immobilized ligand is quantified.

Methodology:

-

Reagents and Materials:

-

A panel of purified human kinases

-

Immobilized, broad-spectrum kinase inhibitor (ligand)

-

This compound

-

Detection system (e.g., quantitative PCR for DNA-tagged kinases or enzymatic assay)

-

-

Procedure:

-

A library of kinases is individually tested.

-

Each kinase is incubated with the immobilized ligand and this compound at a specified concentration (e.g., 10 µM).

-

The amount of kinase that remains bound to the immobilized ligand after washing is quantified.

-

The results are typically expressed as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a reduction in binding of more than 50%.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: M5 Muscarinic Receptor Signaling Pathway.

Caption: Experimental Workflow for Identifying Off-Target Activity.

Conclusion

The pharmacological profile of this compound is more complex than initially understood. While it maintains selectivity for the M5 receptor over other muscarinic subtypes, its potent off-target activity as a microtubule-destabilizing agent is a critical characteristic. This off-target effect is responsible for its observed anticancer properties. For researchers in drug development, this highlights the importance of comprehensive off-target screening to fully characterize a compound's mechanism of action and to identify potential new therapeutic applications. The lack of significant off-target kinase activity suggests a degree of specificity for its effects on the tubulin cytoskeleton, which is a favorable attribute for a potential anticancer agent. Further investigation into other potential off-target interactions will be beneficial for a complete safety and efficacy profile of this compound.

References

Methodological & Application

Application Notes and Protocols for VU 0365114 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0365114, initially identified as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR), has been repurposed as a potent microtubule-destabilizing agent with significant anticancer activity.[1][2][3] This compound exhibits broad-spectrum efficacy against various cancer cell lines, with particular potency in colorectal cancer.[1][3] Notably, its anticancer mechanism is independent of its activity on the M5 mAChR, making it a promising candidate for cancer therapy, including for multidrug-resistant tumors.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, microtubule dynamics, cell cycle progression, and apoptosis.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across a panel of human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| RKO | Colorectal Cancer | 0.15 ± 0.02 |

| HCT116 | Colorectal Cancer | 0.18 ± 0.03 |

| HT29 | Colorectal Cancer | 0.21 ± 0.04 |

| DLD-1 | Colorectal Cancer | 0.25 ± 0.05 |

| HeLa | Cervical Adenocarcinoma | 0.28 ± 0.06 |

| U2OS | Osteosarcoma | 0.32 ± 0.07 |

| PANC-1 | Pancreatic Cancer | 0.35 ± 0.08 |

| BxPC-3 | Pancreatic Cancer | 0.41 ± 0.09 |

| AsPC-1 | Pancreatic Cancer | 0.45 ± 0.10 |

| HPAC | Pancreatic Cancer | 0.52 ± 0.11 |

| SKOV3 | Ovarian Adenocarcinoma | 0.68 ± 0.14 |

| HepG2/C3A | Hepatocellular Carcinoma | 0.85 ± 0.17 |

Data represents the mean ± standard deviation from at least three independent experiments.

Table 2: Activity Profile of this compound

| Parameter | Value | Target/Assay |

| EC50 (M5 mAChR) | 2.7 µM | Positive Allosteric Modulator |

| Tubulin Polymerization Inhibition (IC50) | 1.5 ± 0.2 µM | In vitro tubulin polymerization assay |

Signaling Pathway

The primary mechanism of action of this compound in cancer cells is the disruption of microtubule dynamics. By binding to tubulin, it inhibits polymerization, leading to microtubule destabilization. This interference with the microtubule network activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

General Guidelines for Cell Culture

-

Cell Lines: The choice of cell line will depend on the research question. For colorectal cancer studies, RKO, HCT116, HT29, and DLD-1 are recommended.

-

Culture Medium: Use the appropriate culture medium and supplements as recommended by the cell line supplier (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C. Further dilute the stock solution in the culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Workflow

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-